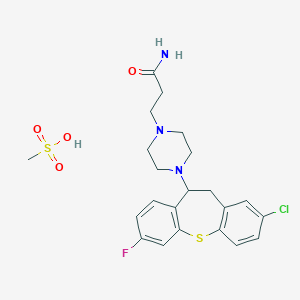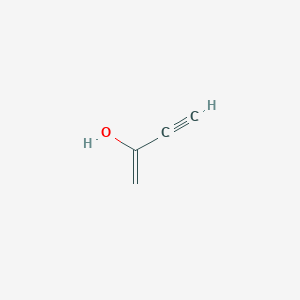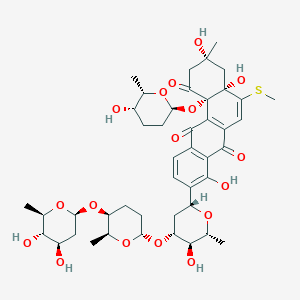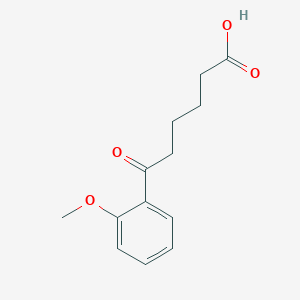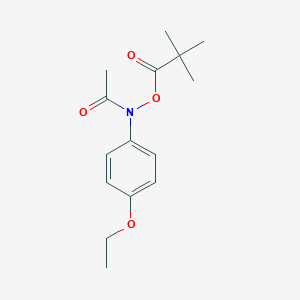
N-(Pivaloyloxy)phenacetin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(Pivaloyloxy)phenacetin, also known as PAP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PAP is a prodrug, meaning that it is metabolized in the body to release phenacetin, a non-opioid analgesic drug.
科学的研究の応用
N-(Pivaloyloxy)phenacetin has found applications in various scientific fields, including medicinal chemistry, drug delivery, and neuroscience. In medicinal chemistry, N-(Pivaloyloxy)phenacetin has been investigated as a prodrug for phenacetin, which has shown promising results in the treatment of pain and inflammation. N-(Pivaloyloxy)phenacetin has also been explored as a potential drug delivery system, as its ester bond can be cleaved by esterases present in the body, releasing phenacetin at the desired site of action. In neuroscience, N-(Pivaloyloxy)phenacetin has been used as a tool to study the role of astrocytes, a type of glial cell in the brain, in modulating neuronal activity.
作用機序
The mechanism of action of N-(Pivaloyloxy)phenacetin is based on its ability to release phenacetin upon metabolism in the body. Phenacetin exerts its analgesic effects by inhibiting the synthesis of prostaglandins, which are involved in the inflammatory response. N-(Pivaloyloxy)phenacetin has also been shown to modulate the activity of astrocytes in the brain, which can affect neuronal signaling and synaptic plasticity.
生化学的および生理学的効果
N-(Pivaloyloxy)phenacetin has been shown to have minimal toxicity and adverse effects in vitro and in vivo studies. However, its effects on the body may vary depending on the dose and route of administration. N-(Pivaloyloxy)phenacetin has been shown to have analgesic and anti-inflammatory effects, as well as modulating the activity of astrocytes in the brain. N-(Pivaloyloxy)phenacetin has also been shown to have antioxidant properties and may protect against oxidative stress-induced damage.
実験室実験の利点と制限
N-(Pivaloyloxy)phenacetin has several advantages as a research tool, including its ability to release phenacetin at the desired site of action, its low toxicity, and its stability in organic solvents. However, N-(Pivaloyloxy)phenacetin may have limitations in terms of its specificity and selectivity, as it can be metabolized by esterases present in various tissues in the body, leading to non-specific effects.
将来の方向性
Future research on N-(Pivaloyloxy)phenacetin may focus on developing more selective and specific prodrugs for phenacetin, optimizing the delivery of phenacetin to the desired site of action, and exploring the potential of N-(Pivaloyloxy)phenacetin as a tool to study the role of astrocytes in brain function. Additionally, N-(Pivaloyloxy)phenacetin may have potential applications in the treatment of neurodegenerative diseases, as oxidative stress has been implicated in their pathogenesis. Further studies are needed to fully understand the potential of N-(Pivaloyloxy)phenacetin in these areas.
Conclusion:
In conclusion, N-(Pivaloyloxy)phenacetin is a promising prodrug that has found applications in various scientific fields. Its ability to release phenacetin at the desired site of action, low toxicity, and stability in organic solvents make it an attractive research tool. Further research is needed to fully understand the potential of N-(Pivaloyloxy)phenacetin in various applications and to develop more specific and selective prodrugs for phenacetin.
合成法
N-(Pivaloyloxy)phenacetin can be synthesized through the esterification of phenacetin with pivalic acid. This reaction is typically carried out in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The resulting product is a white crystalline powder that is soluble in organic solvents.
特性
CAS番号 |
102725-57-5 |
|---|---|
製品名 |
N-(Pivaloyloxy)phenacetin |
分子式 |
C15H21NO4 |
分子量 |
279.33 g/mol |
IUPAC名 |
(N-acetyl-4-ethoxyanilino) 2,2-dimethylpropanoate |
InChI |
InChI=1S/C15H21NO4/c1-6-19-13-9-7-12(8-10-13)16(11(2)17)20-14(18)15(3,4)5/h7-10H,6H2,1-5H3 |
InChIキー |
MPNGGGGXPLRSTK-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)N(C(=O)C)OC(=O)C(C)(C)C |
正規SMILES |
CCOC1=CC=C(C=C1)N(C(=O)C)OC(=O)C(C)(C)C |
その他のCAS番号 |
102725-57-5 |
同義語 |
N-(pivaloyloxy)phenacetin N-PVOP |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(3R,8aR)-3-methyl-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B11249.png)
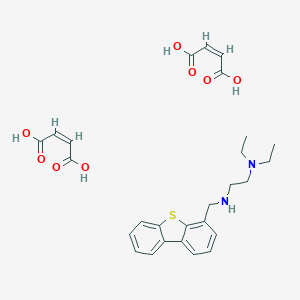


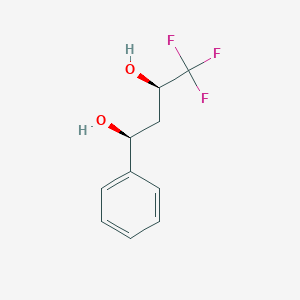
![2(3H)-Benzothiazolethione, 3-[[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl]-](/img/structure/B11261.png)

